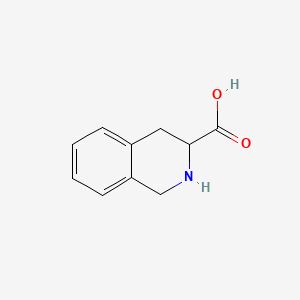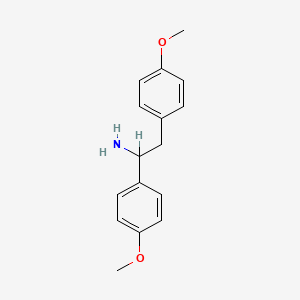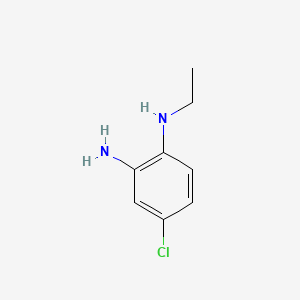
2,6-Dimethoxyaniline
Vue d'ensemble
Description
2,6-Dimethoxyaniline is a chemical compound with the molecular formula C8H11NO2 . It is also known by other names such as 2,6-Dimethoxyanilin and Benzenamine, 2,6-dimethoxy- . It appears as a white to gray to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxyaniline consists of a benzene ring substituted with two methoxy groups (-OCH3) at positions 2 and 6 and an amino group (-NH2) at position 1 . The molecular weight is 153.18 g/mol .
Physical And Chemical Properties Analysis
2,6-Dimethoxyaniline is a solid at 20°C . It has a melting point range of 74.0 to 78.0°C and a boiling point of 140°C at 15 mmHg . It is slightly soluble in methanol . The compound is air-sensitive and should be stored under inert gas .
Applications De Recherche Scientifique
Degradation Studies
2,6-Dimethoxyaniline has been utilized in degradation studies, particularly in understanding the Fenton process. This process is an advanced oxidation method used to degrade organic compounds in wastewater. Researchers have studied the degradation of 2,6-Dimethoxyaniline by the Fenton process to learn more about the reactions involved in the oxidation of organic pollutants .
Hemoglobin Adducts Analysis
In medical research, 2,6-Dimethoxyaniline has been used to study its binding to hemoglobin. Gas chromatographic-mass spectrometric assays have detected hemoglobin adducts of 2,6-Dimethoxyaniline covalently bound to rat hemoglobin. This is significant for understanding the metabolic fate of aniline compounds in biological systems .
Synthesis of Conductive Polymers
The compound has been employed in the synthesis of conductive polymers. For instance, poly(2,5-dimethoxyaniline) nanoplates have been fabricated using 2,6-Dimethoxyaniline as a monomer. These conductive polymers have potential applications in electronics, such as in biosensors, chemical sensors, and optoelectronic devices .
Chemical Synthesis
2,6-Dimethoxyaniline serves as a building block in chemical synthesis. It is used to synthesize various organic compounds due to its reactive methoxy groups, which can undergo further chemical transformations. This makes it valuable for creating complex molecules in pharmaceuticals and agrochemicals .
Agricultural Research
In agriculture, 2,6-Dimethoxyaniline may be involved in the synthesis of compounds that can contribute to soil treatment or plant growth regulation. While direct applications in agriculture are not extensively documented, the chemical properties of 2,6-Dimethoxyaniline suggest potential utility in developing agricultural chemicals .
Environmental Applications
Environmental applications of 2,6-Dimethoxyaniline include its role in studies related to soil and water contamination. Its degradation pathways and interaction with environmental factors are of interest for assessing the ecological impact of aniline derivatives and developing remediation strategies .
Safety and Hazards
2,6-Dimethoxyaniline is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is suspected of causing cancer . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2,6-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBJSEKQNRSDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181777 | |
| Record name | Benzenamine, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyaniline | |
CAS RN |
2734-70-5 | |
| Record name | Benzenamine, 2,6-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2734-70-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molecular structure of 2,6-Dimethoxyaniline influence its reactivity in reductive cleavage reactions?
A: Research suggests that the position of methoxy groups on the aromatic ring significantly impacts the reactivity of substituted N,N-dimethylanilines in reductive cleavage reactions with alkali metals []. 2,6-Dimethoxyaniline, with its two methoxy groups ortho to the nitrogen, exhibits higher reactivity compared to its isomers (ortho-methoxy, meta-methoxy, and para-methoxy). This increased reactivity is attributed to the electron-donating nature of the methoxy groups, which enhances the electron density at the reaction sites (C-O and C-N bonds), facilitating cleavage. The specific position of the methoxy groups in 2,6-Dimethoxyaniline likely influences the stability and electron distribution of reaction intermediates, further contributing to its unique reactivity profile.
Q2: Can 2,6-Dimethoxyaniline be used to synthesize nanomaterials with specific properties?
A: Yes, research demonstrates the successful utilization of 2,6-Dimethoxyaniline as a reductant in the solution-phase synthesis of Selenium (Se) nanowires []. In this process, 2,6-Dimethoxyaniline facilitates the reduction of H2SeO4 under solvothermal conditions, leading to the formation of self-organized, ultralong single-crystalline Se nanowires with diverse morphologies. The resulting nanowires exhibit impressive field emission properties, including low turn-on and threshold fields, due to their high aspect ratios, sharp tips, and the inherent low band gap and high conductivity of Se. This highlights the potential of 2,6-Dimethoxyaniline in tailoring the synthesis of nanomaterials with desirable properties for applications such as field emission devices.
Q3: Are there any alternative methods to synthesize materials similar to those produced using 2,6-Dimethoxyaniline?
A: While the provided research focuses specifically on 2,6-Dimethoxyaniline, exploring alternative synthesis routes for similar materials is crucial []. Other bisubstituted anilines, such as 3,5-dimethoxyaniline, 2,5-dimethoxyaniline, and 2-methoxy-5-nitroaniline, have been investigated as reductants in the synthesis of Se nanowires []. These variations in the reductant structure can influence the morphology and properties of the resulting nanomaterials. Further research exploring different reductants, solvents, and reaction conditions could lead to the discovery of more efficient or cost-effective synthesis pathways for Se nanowires or other functional nanomaterials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


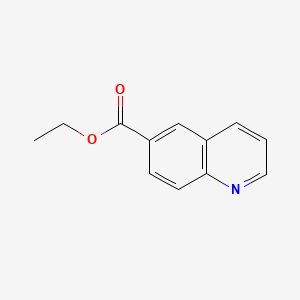
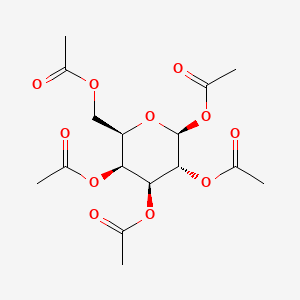
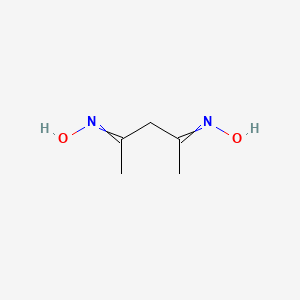
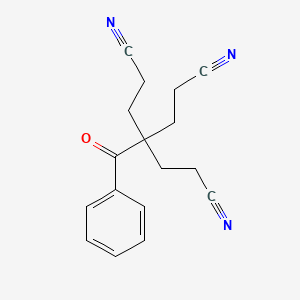


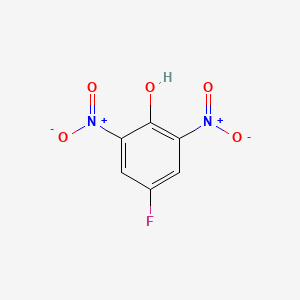
![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)
